molecular formula C19H13ClFNO3S B3129681 N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide CAS No. 339105-42-9

N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide

Cat. No.: B3129681
CAS No.: 339105-42-9
M. Wt: 389.8 g/mol
InChI Key: VPRSFEBBFBBEGT-UHFFFAOYSA-N
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Description

N-{4-[(2-Chlorophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide (CAS: 339105-42-9) is a sulfonamide-linked benzamide derivative with a molecular formula of C₁₉H₁₃ClFNO₃S and a molecular weight of 389.83 g/mol. Key physical properties include a predicted density of 1.428±0.06 g/cm³, a boiling point of 496.6±40.0 °C, and a pKa of 12.23±0.70 . The compound features a 2-chlorophenyl sulfonyl group attached to a para-substituted phenyl ring, which is further connected to a 4-fluorobenzamide moiety. It is commercially available through Key Organics (Product ID: 9G-398S), though detailed pharmacological data remain undisclosed .

Properties

IUPAC Name

N-[4-(2-chlorophenyl)sulfonylphenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFNO3S/c20-17-3-1-2-4-18(17)26(24,25)16-11-9-15(10-12-16)22-19(23)13-5-7-14(21)8-6-13/h1-12H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPRSFEBBFBBEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001202475
Record name N-[4-[(2-Chlorophenyl)sulfonyl]phenyl]-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339105-42-9
Record name N-[4-[(2-Chlorophenyl)sulfonyl]phenyl]-4-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339105-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[(2-Chlorophenyl)sulfonyl]phenyl]-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001202475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzoic acid with 4-aminobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound shares core features with other sulfonamide derivatives, including sulfonyl linkages and halogenated aromatic groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Sulfonyl Group Position Predicted Boiling Point (°C) pKa
Target Compound C₁₉H₁₃ClFNO₃S 389.83 2-Chlorophenyl, 4-fluorobenzamide Para-phenyl 496.6±40.0 12.23±0.70
(2R)-2-{4-{[(2-Chlorophenyl)sulfonyl]amino}phenyl)-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propanamide (Compound 17) C₂₀H₁₈ClF₃N₂O₃S₂ 527.94 2-Chlorophenyl, trifluoromethyl thiazole Para-phenyl Not reported Not reported
N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide C₂₁H₂₀N₂O₅S₂ 452.52 4-Methylphenyl, formyl group Ortho-formylphenyl Not reported Not reported

Key Observations :

  • The target compound’s higher molecular weight (389.83 vs. 452.52) compared to the formyl-containing analog reflects differences in substituent bulk.
  • The target’s predicted pKa (12.23) suggests moderate basicity, likely influencing solubility and bioavailability.

Biological Activity

N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, enzyme inhibition, and other therapeutic effects, supported by case studies and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C15H13ClFNO3SC_{15}H_{13}ClFNO_3S. The presence of the sulfonyl group and halogen substituents plays a crucial role in its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. The following table summarizes findings related to its antimicrobial efficacy against various pathogens:

Pathogen Activity Reference
Staphylococcus aureusEffective against Gram-positive bacteria
Escherichia coliModerate effectiveness
Candida albicansModerate effectiveness
Salmonella typhiModerate to strong activity
Bacillus subtilisModerate to strong activity

The studies indicate that compounds with halogenated phenyl rings exhibit enhanced lipophilicity, facilitating their penetration through bacterial membranes, thus increasing their antimicrobial effectiveness.

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes. The following activities were noted:

  • Acetylcholinesterase (AChE) Inhibition : Several derivatives demonstrated significant inhibitory effects on AChE, which is crucial for treating neurodegenerative diseases.
  • Urease Inhibition : Compounds showed strong activity against urease, indicating potential for treating urease-related infections and conditions.

The following table summarizes enzyme inhibition activities:

Enzyme Inhibition Activity Reference
Acetylcholinesterase (AChE)Strong inhibition
UreaseStrong inhibition

Case Studies and Research Findings

  • Antimicrobial Screening : A study tested various chloroacetamides, including derivatives of this compound. The results indicated that compounds with specific substituents were particularly effective against Gram-positive bacteria and pathogenic yeasts, confirming the importance of structural modifications in enhancing biological activity .
  • Mechanistic Studies : Preliminary mechanistic studies suggested that certain derivatives target viral DNA replication processes, showcasing their potential as antiviral agents . This finding opens avenues for further exploration in antiviral drug development.
  • QSAR Analysis : Quantitative structure-activity relationship (QSAR) models have been employed to predict the biological activity of similar compounds. These models indicated that lipophilicity and electronic properties significantly influence antimicrobial efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide
Reactant of Route 2
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N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide

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